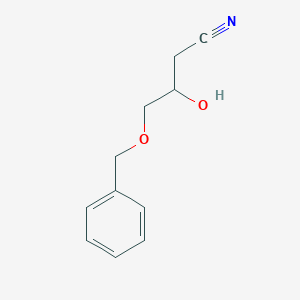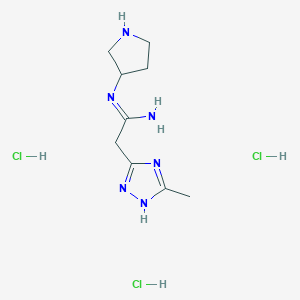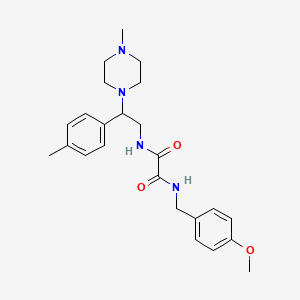
4-(Benzyloxy)-3-hydroxybutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-3-hydroxybutanenitrile (4-BHBN) is a synthetic organic compound that has been studied extensively in the past few decades. It is a member of the nitrile family, and is a versatile reagent in organic synthesis. 4-BHBN has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In addition, 4-BHBN has been used in a variety of laboratory experiments, and is a useful tool for studying the biochemical and physiological effects of compounds.
Scientific Research Applications
Enzymatic Synthesis and Kinetic Resolution
Lipase-Catalyzed Kinetic Resolution
The compound is used in lipase-catalyzed kinetic resolution, particularly in the synthesis of statin intermediates. Lipases from different sources like Artgribacter sp. have been explored for this purpose, achieving high enantioselectivities and yielding key intermediates for HMG-CoA reductase inhibitors (Sun, Xu, Wu, & Yang, 2006).
Biocatalytic Asymmetric Hydrolysis
The compound has been used in the biocatalytic asymmetric hydrolysis involving organisms like Rhodococcus rhodochrous, leading to the production of carboxyamides and carboxyacids with significant enantiomeric excesses (Kinfe, Chhiba, Frederick, Bode, Mathiba, Steenkamp, & Brady, 2009).
Organic Synthesis Applications
Synthesis of Hydroxamic Acids
Hydroxamic acids, derived from 4-(Benzyloxy)-3-hydroxybutanenitrile, play a crucial role in plant defense against pests and diseases. These acids are significant in cereal crops for their insecticidal, fungicidal, and bactericidal properties, as well as for herbicide detoxification and allelopathic effects (Niemeyer, 1988).
Synthesis of Complex Organic Molecules
The compound has been used in the synthesis of complex molecules such as (-)-γ-Amino-β-Hydroxybutyric Acid (GABOB) and others, often involving photochemical rearrangements and catalytic processes (Aubé, Wang, Ghosh, & Langhans, 1991).
Applications in Material Science
- Liquid Crystal Formation: Derivatives of this compound have been used in the formation of liquid crystalline phases, specifically thermotropic and lyotropic smectic and columnar mesophases. This is due to the unique ability of these compounds to segregate hydrophilic and aromatic segments, enabling the formation of distinct liquid crystalline structures (Kölbel, Tschierske, & Diele, 1998).
Pharmacological Research
- Synthesis of Pharmaceutical Intermediates: The compound has been used in the synthesis of active pharmaceutical intermediates (APIs), such as 4-Benzyloxy propiophenone. This is significant in the production of drugs like Ifenprodil and Buphenine. Innovations in synthesis methods, like liquid–liquid–liquid phase-transfer catalysis, have been explored for these processes (Yadav & Sowbna, 2012).
Biomedical Applications
- Tissue Engineering Materials: Derivatives of this compound, such as polyhydroxyalkanoates (PHA), have been explored for use in tissue engineering. These compounds, due to their biodegradability and thermoprocessability, have potential applications in medical devices and tissue engineering, including in the development of sutures, cardiovascular patches, and wound dressings (Chen & Wu, 2005).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that 4-(Benzyloxy)-3-hydroxybutanenitrile might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that many molecular transformations within cells require multiple steps to accomplish . Therefore, it’s plausible that this compound could affect multiple biochemical pathways.
Result of Action
It’s known that reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is widely used in the synthesis of such compounds, is known to be influenced by the reaction conditions . Additionally, the compound’s reactivity can be affected by the presence of other substances in the environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-hydroxy-4-phenylmethoxybutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-7-6-11(13)9-14-8-10-4-2-1-3-5-10/h1-5,11,13H,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGNUZIGCHAVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CC#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B3009229.png)
![N-(2-chlorobenzyl)-6-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3009234.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3009236.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3009237.png)
![3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3009238.png)
![N-(4-(diethylamino)-2-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3009239.png)

